molecular formula C7H8ClNO B022557 4-Chloro-2,3-dimethylpyridine 1-oxide CAS No. 59886-90-7

4-Chloro-2,3-dimethylpyridine 1-oxide

Cat. No. B022557
CAS RN: 59886-90-7
M. Wt: 157.6 g/mol
InChI Key: MCUYHRNUDDANSO-UHFFFAOYSA-N
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Description

Synthesis Analysis 4-Chloro-2,3-dimethylpyridine 1-oxide is synthesized from 2,3-dimethylpyridine through a series of reactions involving oxidation, nitration, and chlorination. Sodium tungstate acts as a catalyst, and hydrogen peroxide is used as an oxidant, achieving a high yield of 96.5%. Nitration is carried out with 65% nitric acid as a nitrating agent, yielding 86.3% purity, and chlorination is conducted using acetyl chloride as a chloridizing agent, yielding 86.8% purity. The overall yield of this process reaches 72.2%, with the structure of the final product confirmed by 1H NMR (Feng Xiao-liang, 2006).

Molecular Structure Analysis The molecular structure of related N-oxide compounds, including 4-dimethylamino-2,6-dimethylpyridine N-oxide, has been studied through X-ray diffraction, FTIR spectroscopy, and ab initio HF calculations. These studies provide insights into the molecular configuration, hydrogen bond dynamics, and the relationship between geometrical parameters and ΔpKa, relevant for understanding the structure of 4-Chloro-2,3-dimethylpyridine 1-oxide (Z. Dega‐Szafran et al., 1999).

Chemical Reactions and Properties 4-Chloro-2,3-dimethylpyridine 1-oxide undergoes various chemical reactions, including nucleophilic substitution, due to its active chloro group. Its reactivity in such processes is influenced by its N-oxide group, which can affect the electronic distribution and reactivity of the molecule. Studies on similar compounds highlight the versatility of N-oxides in organic synthesis and their potential for producing a wide range of derivatives through nucleophilic substitution and other reactions (S. Sako, 1962).

Scientific Research Applications

  • Green Chemistry Application : A study by Gilbile, Bhavani, and Vyas (2017) highlighted the potential of 4-Chloro-2,3-dimethylpyridine 1-oxide in green chemistry. They developed a modified synthesis method for an intermediate in Dexlansoprazole, demonstrating reduced waste generation and improved atom economy (Gilbile, Bhavani, & Vyas, 2017).

  • Semiconductor and Catalysis : The complexes of 2,6-dimethylpyridine 1-oxide with lanthanide iodides, a related compound, show promising properties for applications in semiconductors, catalysis, and photocatalysis, as reported by Ramakrishnan and Soundararajan (1977) (Ramakrishnan & Soundararajan, 1977).

  • Synthesis of High-Purity Compounds : Pan Xiang-jun (2006) demonstrated the successful synthesis of a high-purity compound, 2-[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methylthio-1H-benzimidazole (5-MTP), from 4-chloro-2,3-dimethylpyridine (Pan Xiang-jun, 2006).

  • Improved Synthesis Process : Feng Xiao-liang (2006) improved the process for synthesizing 4-chloro-2,3-dimethylpyridine-N-oxide from 2,3-dimethylpyridine, achieving a yield of 72.2% with high purity (Feng Xiao-liang, 2006).

  • Lanthanide Perchlorate Complexes : Navaneetham and Soundararajan (1981) studied lanthanide perchlorate complexes with 4-chloro 2-picoline-1-oxide and other related compounds, indicating potential applications in various fields (Navaneetham & Soundararajan, 1981).

  • Crystal Structure Analysis : Research by Hanuza et al. (1997) on 3-chloro-2,6-dimethyl-4-nitropyridine N-oxide, a related compound, revealed insights into attractive intermolecular interactions in crystal packing (Hanuza et al., 1997).

Safety And Hazards

This compound is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), serious eye damage (Category 1), and specific target organ toxicity – single exposure (Category 3) . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

While specific future directions for 4-Chloro-2,3-dimethylpyridine 1-oxide are not detailed in the search results, its use as a key intermediate in the syntheses of Proton Pump Inhibitors suggests potential applications in the development of new pharmaceuticals .

properties

IUPAC Name

4-chloro-2,3-dimethyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5-6(2)9(10)4-3-7(5)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUYHRNUDDANSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C[N+](=C1C)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,3-dimethylpyridine 1-oxide

CAS RN

59886-90-7
Record name 4-Chloro-2,3-dimethylpyridine N-oxide
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Record name 59886-90-7
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Record name 4-chloro-2,3-dimethylpyridine 1-oxide
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Synthesis routes and methods

Procedure details

83.0 g (0.49 mol) of 4-nitro-2,3-dimethylpyridine N-oxide and 90 g (1.54 mol) of NaCl were admixed with 1350 ml of CH3CN, 180 ml of aq. HCl (36%) and 16.6 g of benzyltributylammonium chloride, and the resulting suspension was boiled under reflux with stirring for 12 h. The resulting reaction mixture was adjusted to pH=9 using 350 ml of 20% NaOH, wherefor the existing precipitate largely dissolved. The organic phase was separated off, water was added to the aqueous phase until the precipitate had completely dissolved, and it was subsequently extracted using dichloromethane. The organic phases were combined and the solvent was removed under reduced pressure. 76.6 g (98.5%) of 4-chloro-2,3-dimethylpyridine N-oxide were obtained.
Quantity
83 g
Type
reactant
Reaction Step One
Name
Quantity
90 g
Type
reactant
Reaction Step Two
Name
Quantity
180 mL
Type
reactant
Reaction Step Three
Name
Quantity
350 mL
Type
reactant
Reaction Step Four
Quantity
16.6 g
Type
catalyst
Reaction Step Five
Name
Quantity
1350 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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